molecular formula C14H11FO5S B2942496 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate CAS No. 387873-56-5

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate

Cat. No. B2942496
CAS RN: 387873-56-5
M. Wt: 310.3
InChI Key: LINAGCMDDVGFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is a chemical compound with the molecular formula C14H11FO5S. It is related to 4-formyl-2-methoxyphenyl benzoate, which has a molecular weight of 256.26 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate are not detailed in the available sources, related compounds have been used in the synthesis of nanoparticles . The carbonate ester backbone and the moiety present in these nanoparticles underwent hydrolysis at the targeted cancer-causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .

Scientific Research Applications

Covalent Attachment of Biologicals to Solid Supports

4-Fluorobenzenesulfonate derivatives, such as 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate, have been used for the covalent attachment of biological molecules to various solid supports. This process involves activating hydroxyl groups of polymeric carriers using reagents like fosyl chloride. These activated supports can then be used to attach enzymes, antibodies, and other biologicals, retaining their biological function and presenting potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Monitoring the Progress of Aldol Reactions

A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate, has been developed for monitoring aldol reactions. This compound is used to track the reaction progress through fluorescence changes, offering an innovative approach to evaluate reaction conditions and screen aldol catalysts (Guo & Tanaka, 2009).

Antimalarial and Anticancer Activities

Derivatives of 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate have shown potential in antimalarial and anticancer applications. Studies on various sulfones and sulfonic acid esters have revealed compounds with improved antimalarial and anticancer activities, indicating the utility of these derivatives in therapeutic development (Betts et al., 2006).

Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives

In the search for new anticancer agents, aminothiazole-paeonol derivatives related to 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate have been synthesized and evaluated. These compounds displayed significant anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines, suggesting their promise as lead compounds in gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Mechanism of Action

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINAGCMDDVGFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate

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